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molecular formula C10H13NO4 B1423193 Ethyl 4-Ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 1174046-84-4

Ethyl 4-Ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B1423193
M. Wt: 211.21 g/mol
InChI Key: CKTIVXCUXUFKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754230B2

Procedure details

DMF (9 L) and cesium carbonate (3.1 kg) were charged under nitrogen to a reactor and stirred for 10 min at room temperature. To this mixture, a solution of 8-hydroxyquinoline (0.275 kg) in DMF (1 L), copper iodide (0.27 kg) and 1-fluoro-4-iodobenzene (1.576 kg) were added under nitrogen. Then, ethyl 4-ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate (1 kg) was added and the reaction mixture was heated to 100° C. for 20 hrs under nitrogen. After completion of the reaction, the mixture was filtered through celite. To the filtrate, water (100 L) was added and the mixture was extracted three times with DCM (25 L). The combined DCM layers were washed two times with water (20 L), two times with 1.5 N HCl (5 L), and one time with brine (10 L), and then dried over sodium sulfate and concentrated to dryness. Petroleum ether (5 L) was added to the concentrate and the resulting slurry was stirred for 30 min. The solids were filtered and dried at room temperature in vacuum to give 1.1 kg crude ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate.
Quantity
0.275 kg
Type
reactant
Reaction Step One
Quantity
1.576 kg
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0.27 kg
Type
catalyst
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
3.1 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].OC1C=CC=C2C=1N=CC=C2.[F:18][C:19]1[CH:24]=[CH:23][C:22](I)=[CH:21][CH:20]=1.[CH2:26]([O:28][C:29]1[CH:34]=[CH:33][NH:32][C:31](=[O:35])[C:30]=1[C:36]([O:38][CH2:39][CH3:40])=[O:37])[CH3:27]>CN(C=O)C.[Cu](I)I>[CH2:26]([O:28][C:29]1[CH:34]=[CH:33][N:32]([C:22]2[CH:23]=[CH:24][C:19]([F:18])=[CH:20][CH:21]=2)[C:31](=[O:35])[C:30]=1[C:36]([O:38][CH2:39][CH3:40])=[O:37])[CH3:27] |f:0.1.2|

Inputs

Step One
Name
Quantity
0.275 kg
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
1.576 kg
Type
reactant
Smiles
FC1=CC=C(C=C1)I
Name
Quantity
1 L
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.27 kg
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
1 kg
Type
reactant
Smiles
C(C)OC1=C(C(NC=C1)=O)C(=O)OCC
Step Three
Name
cesium carbonate
Quantity
3.1 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
9 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 100° C. for 20 hrs under nitrogen
Duration
20 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
ADDITION
Type
ADDITION
Details
To the filtrate, water (100 L) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with DCM (25 L)
WASH
Type
WASH
Details
The combined DCM layers were washed two times with water (20 L), two times with 1.5 N HCl (5 L), and one time with brine (10 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
Petroleum ether (5 L) was added to the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
STIRRING
Type
STIRRING
Details
the resulting slurry was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CUSTOM
Type
CUSTOM
Details
dried at room temperature in vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC1=C(C(N(C=C1)C1=CC=C(C=C1)F)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 kg
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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